1H-Indole-7-carboxylic acid, 1-(phenylmethyl)-, methyl ester
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Overview
Description
1H-Indole-7-carboxylic acid, 1-(phenylmethyl)-, methyl ester: is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives often involves the reaction of indole with various reagents under specific conditions. For instance, the reaction of indole with palladium(II) acetate in the presence of a bidentate ligand and a soluble base under reflux conditions can yield the desired indole derivative .
Industrial Production Methods: Industrial production methods for indole derivatives typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-7-carboxylic acid, 1-(phenylmethyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: Indole derivatives are widely used in organic synthesis as building blocks for more complex molecules. They are also used as ligands in coordination chemistry .
Biology: In biological research, indole derivatives are studied for their potential as antiviral, anti-inflammatory, and anticancer agents. They have shown promising results in inhibiting the growth of various cancer cell lines and viruses .
Medicine: Indole derivatives are used in the development of new pharmaceuticals. They have been found to possess a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, indole derivatives are used in the production of dyes, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 1H-Indole-7-carboxylic acid, 1-(phenylmethyl)-, methyl ester involves its interaction with specific molecular targets and pathways. For instance, indole derivatives can bind to multiple receptors in the body, leading to various biological effects. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone produced by the degradation of tryptophan in higher plants.
Indole-2-carboxylic acid: Another indole derivative with similar biological activities.
Uniqueness: 1H-Indole-7-carboxylic acid, 1-(phenylmethyl)-, methyl ester is unique due to its specific structure, which imparts distinct chemical and biological properties. Its phenylmethyl group enhances its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
189634-92-2 |
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Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
methyl 1-benzylindole-7-carboxylate |
InChI |
InChI=1S/C17H15NO2/c1-20-17(19)15-9-5-8-14-10-11-18(16(14)15)12-13-6-3-2-4-7-13/h2-11H,12H2,1H3 |
InChI Key |
FLOQEHSZJQNXTE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1N(C=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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